molecular formula C22H24ClN5O2S B2420262 N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 904582-31-6

N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2420262
CAS No.: 904582-31-6
M. Wt: 457.98
InChI Key: CSDTUWDLSFSHRO-UHFFFAOYSA-N
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Description

N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triazoloquinazoline core, a sulfonyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Commonly used reagents include hydrazines and aldehydes under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Butyl Chain: The butyl chain is typically introduced via alkylation reactions, using butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the elucidation of complex biochemical processes.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-7-chloro-3-[(4-methylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • N-butyl-7-chloro-3-[(4-isopropylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • N-butyl-7-chloro-3-[(4-tert-butylphenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

N-Butyl-7-chloro-3-(4-ethylbenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine stands out due to its specific combination of structural features, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-butyl-7-chloro-3-(4-ethylphenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2S/c1-4-6-13-27(3)20-18-14-16(23)9-12-19(18)28-21(24-20)22(25-26-28)31(29,30)17-10-7-15(5-2)8-11-17/h7-12,14H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDTUWDLSFSHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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